molecular formula C21H25N3O4 B12326563 1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate

1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate

Cat. No.: B12326563
M. Wt: 383.4 g/mol
InChI Key: GYVCPOZJKBWGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate is an organic compound with the molecular formula C21H25N3O4. It is known for its unique structure, which includes an azetidine ring and a benzhydryl group.

Preparation Methods

The synthesis of 1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate typically involves the reaction of benzhydrylamine with acrylate esters. The process includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

acetic acid;(1-benzhydrylazetidin-3-yl) 3,3-diaminoprop-2-enoate

InChI

InChI=1S/C19H21N3O2.C2H4O2/c20-17(21)11-18(23)24-16-12-22(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15;1-2(3)4/h1-11,16,19H,12-13,20-21H2;1H3,(H,3,4)

InChI Key

GYVCPOZJKBWGLB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C=C(N)N

Origin of Product

United States

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